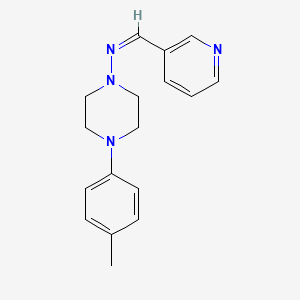
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine
説明
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine, also known as MPPI, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine is not fully understood, but it is believed to act as a selective partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its activation has been shown to produce anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which are all involved in the regulation of mood and behavior. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its potential therapeutic applications in humans, particularly in the treatment of mood and anxiety disorders. Additionally, this compound could be used as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes.
科学的研究の応用
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for the treatment of mood and anxiety disorders.
特性
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-15-4-6-17(7-5-15)20-9-11-21(12-10-20)19-14-16-3-2-8-18-13-16/h2-8,13-14H,9-12H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUKDUWJEAIJOP-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



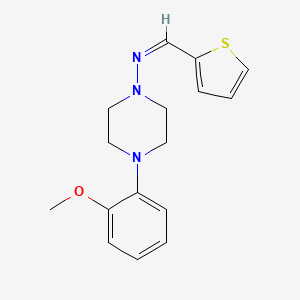
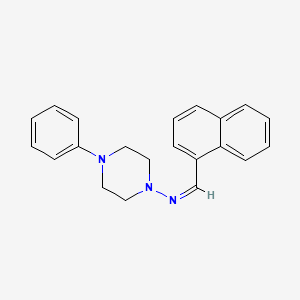

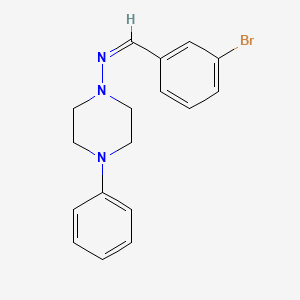
![4-(2-methoxyphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3897427.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3897430.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897444.png)
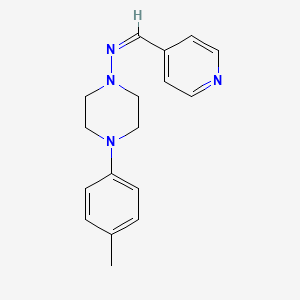
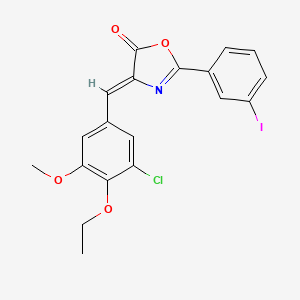
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897473.png)
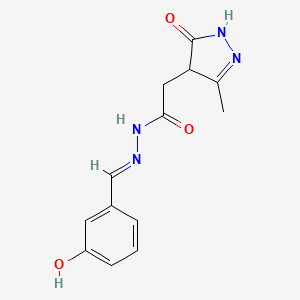
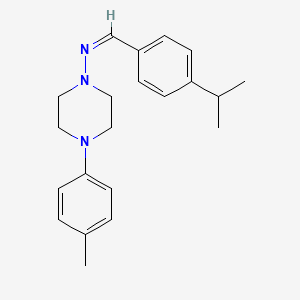
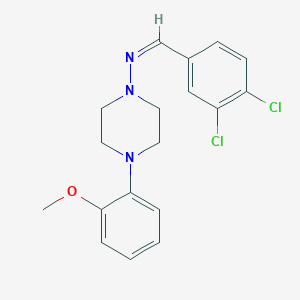
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-methoxy-4-methylpentan-2-amine](/img/structure/B3897508.png)